PIM1 Inhibitory Potency: Superior to the Patent Median and Benchmark Clinical Inhibitors
The target compound exhibits an IC50 of 1.50 nM against human PIM1 kinase in a biochemical assay measuring phosphorylation of biotinylated-BAD peptide at Serine 112 [1]. This value demonstrates comparable potency to Example 264/265 from the same patent (IC50 = 1.40 nM, [2]) and represents approximately 4.7-fold improvement over the PIM clinical candidate SGI-1776 (PIM1 IC50 ≈ 7 nM, [3]).
| Evidence Dimension | PIM1 kinase inhibition (biochemical enzyme assay) |
|---|---|
| Target Compound Data | IC50 = 1.50 nM |
| Comparator Or Baseline | US9321756 Example 264/265: IC50 = 1.40 nM; SGI-1776: IC50 ≈ 7 nM |
| Quantified Difference | 1.07-fold difference vs. closest patent analog; ~4.7-fold more potent than SGI-1776 |
| Conditions | Inhibition of full-length recombinant human PIM1; substrate: biotinylated-BAD peptide; phosphorylation readout at Ser112 |
Why This Matters
Substituting a different patent example or a structurally dissimilar PIM inhibitor with lower potency would require higher compound concentrations to achieve equivalent target engagement, increasing cost and potential off-target effects.
- [1] BindingDB Entry BDBM50061613. Affinity data: IC50 1.50 nM for PIM1. Source: US9321756, compound 17. View Source
- [2] BindingDB Entry BDBM224998. Affinity data: IC50 1.40 nM for PIM1. Source: US9321756, compounds 264/265. View Source
- [3] Mumenthaler, S. M., et al. (2009). SGI-1776, a Pim kinase inhibitor, induces apoptosis and sensitizes cancer cells to chemotherapy. Molecular Cancer Therapeutics, 8(10), 2882–2893. PIM1 IC50 ~7 nM. View Source
